3-Hexanone, 2,5-dimethyl-4-nitro- 3-Hexanone, 2,5-dimethyl-4-nitro-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18494782
InChI: InChI=1S/C8H15NO3/c1-5(2)7(9(11)12)8(10)6(3)4/h5-7H,1-4H3
SMILES:
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

3-Hexanone, 2,5-dimethyl-4-nitro-

CAS No.:

Cat. No.: VC18494782

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

3-Hexanone, 2,5-dimethyl-4-nitro- -

Specification

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name 2,5-dimethyl-4-nitrohexan-3-one
Standard InChI InChI=1S/C8H15NO3/c1-5(2)7(9(11)12)8(10)6(3)4/h5-7H,1-4H3
Standard InChI Key MOADJHPMFUMYQC-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)C(C)C)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Hexanone, 2,5-dimethyl-4-nitro- belongs to the class of aliphatic nitroketones. Its IUPAC name, 2,5-dimethyl-4-nitrohexan-3-one, reflects the placement of substituents along the six-carbon chain . The carbonyl group at position 3 is flanked by methyl groups at positions 2 and 5, while the nitro group occupies position 4. This configuration creates a sterically hindered environment that influences its reactivity. Key structural parameters include:

  • Molecular formula: C8H15NO3\text{C}_8\text{H}_{15}\text{NO}_3

  • Exact mass: 173.105 g/mol

  • LogP: 2.036, indicating moderate lipophilicity

  • Polar surface area: 62.89 Ų, driven by the nitro and carbonyl groups

The nitro group’s electron-withdrawing nature and the ketone’s electrophilic character create a dual reactivity profile, enabling participation in both nucleophilic and electrophilic reactions .

Synthesis and Synthetic Challenges

Reported Synthetic Routes

Alternative approaches may leverage nitroalkane intermediates. Recent work by Kowalczyk-Dworak et al. demonstrated the use of 3,5-dimethyl-4-nitroisoxazole as a pronucleophile in allylic alkylation reactions under nucleophilic catalysis. Although their study focused on isoxazole derivatives, similar strategies could be adapted for nitroketones by modifying the substrate and catalyst systems.

Optimization Considerations

Key challenges in synthesizing 3-hexanone, 2,5-dimethyl-4-nitro- include:

  • Regioselectivity: Ensuring nitration occurs exclusively at the 4-position.

  • Steric hindrance: Methyl groups at positions 2 and 5 may impede reaction kinetics.

  • Functional group compatibility: The nitro group’s sensitivity to reduction or hydrolysis necessitates mild reaction conditions .

Physicochemical Properties and Reactivity

Spectroscopic Characteristics

While experimental spectral data (e.g., 1H^1\text{H}-NMR, IR) for this specific compound are unavailable, inferences can be drawn from related structures:

  • NMR: The nitro group’s deshielding effect would likely shift adjacent protons downfield (δ 4.0–5.0 ppm) .

  • IR: Strong absorption bands near 1540 cm1^{-1} (asymmetric NO2_2 stretch) and 1700 cm1^{-1} (ketone C=O stretch) are expected .

Reactivity Profile

The compound’s reactivity is governed by two key functional groups:

  • Nitro group: Participates in nucleophilic aromatic substitution (if activated) or reduction to amines.

  • Ketone: Undergoes condensation, Grignard additions, or reductions to secondary alcohols.

Notably, the nitro group’s electron-withdrawing effect enhances the ketone’s electrophilicity, potentially accelerating reactions like aldol condensations .

Comparative Analysis with Structural Analogs

To contextualize 3-hexanone, 2,5-dimethyl-4-nitro-’s uniqueness, Table 1 contrasts it with related compounds:

Compound NameMolecular FormulaFunctional GroupsLogPKey Applications
3-Hexanone, 2,5-dimethyl-4-nitro- C8H15NO3\text{C}_8\text{H}_{15}\text{NO}_3Ketone, nitro, methyl2.036Pharmaceutical synthesis
2,5-Dimethyl-3-hexanone C8H16O\text{C}_8\text{H}_{16}\text{O}Ketone, methyl1.892Solvent, fragrance
4-Nitro-3-pentanoneC5H9NO3\text{C}_5\text{H}_9\text{NO}_3Ketone, nitro1.210Organic synthesis

The addition of a nitro group in 3-hexanone, 2,5-dimethyl-4-nitro- enhances its polarity and reactivity compared to non-nitrated analogs, broadening its applicability in synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator